molecular formula C12H13BrN2O2 B1400675 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol CAS No. 1206800-27-2

6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol

Cat. No. B1400675
CAS RN: 1206800-27-2
M. Wt: 297.15 g/mol
InChI Key: NQZSGBCLGLWIDU-UHFFFAOYSA-N
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Description

6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol, also known as 6-Bromo-2-THP-2H-indazol-5-ol, is a novel and promising compound that has been studied for its potential as a therapeutic agent in various medical conditions. 6-Bromo-2-THP-2H-indazol-5-ol is a small molecule that has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been the subject of numerous scientific studies, and its potential as a therapeutic agent has been explored in a variety of medical conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is involved in the synthesis of various chemical compounds, including N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, which are explored for their potential applications in pharmaceuticals and material sciences (Revanna et al., 2013).
  • This chemical is also a key intermediate in the preparation of 6-bromo-3,4-dihydro-2H-pyrans, which have applications in synthetic chemistry for creating diverse molecular structures (Milne et al., 2002).

Applications in Complex Molecule Synthesis

  • It is used in the construction of complex molecules like pyrazole-based heterocycles attached to sugar moieties. These compounds have been evaluated for their potential anti-diabetic activity (Vaddiraju et al., 2022).
  • Additionally, it plays a role in the chemoenzymatic synthesis of enantiopure 6-substituted 5,6-dihydro-2H-pyran-2-one, a structural motif found in chiral lactones with a range of biological activities (Carrera et al., 2013).

Contribution to Organic Synthesis

  • Its derivatives are integral in the development of novel synthesis methods and reactions, contributing significantly to advancements in organic synthesis and medicinal chemistry. This includes the development of new synthetic pathways and the exploration of its reactivity with various nucleophiles and other chemical entities (Kotretsou & Georgiadis, 2000).

properties

IUPAC Name

6-bromo-2-(oxan-2-yl)indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-9-6-10-8(5-11(9)16)7-15(14-10)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZSGBCLGLWIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C3C=C(C(=CC3=N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-hydroxy-1H-indazole (725.0 g, 3.4 mol) in THF (10.2 L) is added DHP (336.5 mL, 3.57 mol) and CH3SO3H (65.4 g, 0.68 mol) at RT. The resulting mixture is stirred at RT for 22 hours. The reaction mixture is quenched with distilled water (6 L) and extracted with EtOAc (6 L). Saturated aqueous NaHCO3 solution (1100 mL) is added to adjust the pH to 8. After phase separation, the organic phase is washed with water (4 L) and then saturated aqueous sodium chloride (3 L), dried over anhydrous Na2SO4, filtered, and concentrated to give the product as a solid (1.64 kg, 99.3% yield). MS (m/z): 299.0 (M+H).
Quantity
725 g
Type
reactant
Reaction Step One
Name
Quantity
336.5 mL
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 L
Type
solvent
Reaction Step One
Yield
99.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Reactant of Route 2
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Reactant of Route 3
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6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Reactant of Route 4
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Reactant of Route 5
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Reactant of Route 6
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol

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